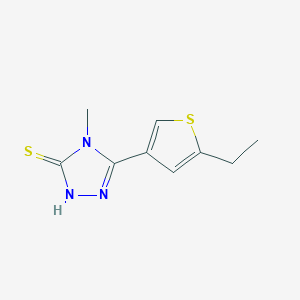

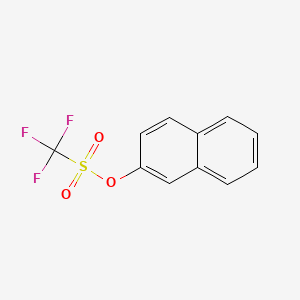

4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine

説明

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including reactions with boronic acids or nitrophenyl compounds. For instance, o-Formylphenylboronic acid reacts with morpholine to form a benzoxaborole derivative, which suggests that boronic acids can be used to introduce boron-containing groups into morpholine structures . Additionally, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involves a multi-step process including rearrangement, condensation, and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of the compound of interest.

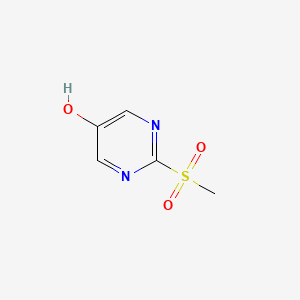

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which can be functionalized with various substituents. The solid-state structure of a benzoxaborole derivative obtained from the reaction with morpholine shows a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . This information is useful for understanding how the morpholine ring might interact with other substituents in the compound of interest.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a boron-containing group, such as in the benzoxaborole derivative, could allow for subsequent cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules . The nitro group in the 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one can undergo further chemical transformations, which may include reduction to an amine or displacement reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine are not provided in the papers, we can infer that the presence of the morpholine ring would impart basicity and potential for hydrogen bonding. The boron-containing group may confer unique reactivity, particularly in cross-coupling reactions. The overall physical properties would be influenced by the molecular weight, polarity, and substituents present on the morpholine ring .

科学的研究の応用

Synthesis and Structural Analysis

Crystal Structure and Vibrational Properties : The title compound has been synthesized and its structure characterized through spectroscopy (FT-IR, 1H NMR, 13C NMR, MS), X-ray diffraction, and DFT calculations. The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray diffraction, providing insights into its conformation and molecular properties (Qing-mei Wu et al., 2021).

Functionalization in Chemical Synthesis : The compound has been used in the synthesis of functionalized dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. Its use demonstrates versatility in creating compounds with potential pharmaceutical properties, particularly as inhibitors of DNA-dependent protein kinase (Sonsoles Rodríguez-Arístegui et al., 2011).

Boric Acid Ester Intermediates : As a boric acid ester intermediate with benzene rings, this compound is obtained through a substitution reaction. Its structures are confirmed by various spectroscopic methods and X-ray diffraction, further subjected to crystallographic and conformational analyses (P.-Y. Huang et al., 2021).

Derivative Synthesis and Characterization : A study focused on the synthesis of a derivative of this compound and its characterization through various spectroscopic methods and X-ray diffraction. This study adds to the understanding of its molecular structure and potential applications (T. Liao et al., 2022).

Biological and Medicinal Research

In Vivo Mutagenicity Testing : This compound was part of a study investigating in vivo mutagenicity, which provides essential information for understanding its biological effects and potential safety concerns in medicinal applications (M. Masuda‐Herrera et al., 2020).

Therapeutic Effects in Cancer Research : The compound has been tested in rat models for its potential in treating breast cancer. Such studies highlight its relevance in developing new anticancer agents, with emphasis on efficacy and toxicity (K. Teelmann et al., 1993).

Drug Synthesis and Biological Activity : It has been synthesized and characterized for its biological activities, including antibacterial, antioxidant, and anti-TB properties. This illustrates its potential as a versatile compound in pharmaceutical research (Mamatha S.V et al., 2019).

QSAR Analysis in Antioxidant Research : The compound has been involved in QSAR-analysis as a theoretical basis for designing new potential antioxidants. This highlights its role in the development of new antioxidant compounds (І. Drapak et al., 2019).

特性

IUPAC Name |

4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)16-6-8-17(9-7-16)23-13-5-10-21-11-14-22-15-12-21/h6-9H,5,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKVMMVQJAQTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405237 | |

| Record name | 4-{3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine | |

CAS RN |

910462-33-8 | |

| Record name | 4-{3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)

![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)